molecular formula C18H22N2O3 B2538222 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 953139-52-1

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2538222
CAS No.: 953139-52-1
M. Wt: 314.385
InChI Key: NBLDEYBTGXCIHR-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

    Attachment of the Methoxyphenyl Group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the isoxazole ring.

    Formation of the Piperidine Derivative: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde.

    Coupling of the Isoxazole and Piperidine Derivatives: The final step involves coupling the isoxazole derivative with the piperidine derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating certain diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, it may interact with enzymes or receptors in the body, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenylisoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-7-9-20(10-8-13)18(21)12-15-11-17(23-19-15)14-3-5-16(22-2)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDEYBTGXCIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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